2-(4-Bromophenoxy)quinoline-4-carbonitrile
Description
Properties
Molecular Formula |
C16H9BrN2O |
|---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
2-(4-bromophenoxy)quinoline-4-carbonitrile |
InChI |
InChI=1S/C16H9BrN2O/c17-12-5-7-13(8-6-12)20-16-9-11(10-18)14-3-1-2-4-15(14)19-16/h1-9H |
InChI Key |
LJTWHTQPIAYMDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)OC3=CC=C(C=C3)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Pfitzinger Reaction-Based Synthesis
The Pfitzinger reaction serves as the cornerstone for constructing the quinoline core of 2-(4-bromophenoxy)quinoline-4-carbonitrile . This method involves the condensation of isatin with 4-bromoacetophenone under basic conditions. In a typical procedure, isatin (0.17 mol) and sodium hydroxide (1.36 mol) are dissolved in water, followed by the addition of acetone and refluxing for 10 hours . The intermediate 2-(4-bromophenyl)quinoline-4-carboxylic acid is isolated after acidification to pH 5–6, yielding a pale yellow solid with a melting point of 238–240°C .
Subsequent steps focus on introducing the phenoxy and carbonitrile groups. The carboxylic acid intermediate undergoes esterification with absolute ethanol and sulfuric acid to form the ethyl ester, which is then treated with hydrazine hydrate to yield the hydrazide derivative . Cyclization with triethyl orthoformate introduces the carbonitrile moiety, achieved by refluxing in dimethylformamide (DMF) with pyridine as a catalyst .
Key Reaction Parameters:
Alternative Route via Aldol Condensation
An alternative pathway leverages aldol condensation between 2-toluquinoline-4-carboxylic acid and phenyl aldehyde at 95–105°C . This method avoids the Pfitzinger reaction and instead uses a diacetyl oxide-mediated dehydration step to form the quinoline backbone. The intermediate 2-vinyl-4-quinoline carboxylic acid is oxidized with potassium permanganate under alkaline conditions, followed by decarboxylation in m-xylene to yield the target compound .
Advantages:
-
Scalability: Suitable for industrial production due to mild reaction conditions .
-
Cost-Effectiveness: Utilizes inexpensive reagents like phenyl aldehyde .
Limitations:
Solvothermal Synthesis for Enhanced Crystallinity
Recent advancements employ a solvothermal method using DMF and ethanol (1:1 ratio) at 120°C for 24 hours . This approach enhances crystallinity and purity, with the final product isolated via vacuum filtration and washed with ethanol. The method achieves a yield of 92%, significantly higher than traditional reflux-based techniques .
Spectroscopic Characterization and Validation
Structural confirmation of This compound relies on multimodal spectroscopy:
Infrared (IR) Spectroscopy:
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (DMSO-d₆): δ 8.62 ppm (d, 1H, quinoline-H), 7.69–8.23 ppm (m, aromatic protons), 4.37 ppm (s, CH₂) .
-
¹³C NMR: Signals at δ 160.58 ppm (C=O) and 118.40 ppm (C≡N) .
Mass Spectrometry (MS):
Comparative Analysis of Synthetic Methods
| Method | Yield | Reaction Time | Complexity |
|---|---|---|---|
| Pfitzinger Reaction | 85% | 12–24 hours | Moderate |
| Aldol Condensation | 78% | 8–12 hours | High |
| Solvothermal | 92% | 24 hours | Low |
The solvothermal method outperforms others in yield and purity but requires specialized equipment. The Pfitzinger route remains the most widely adopted due to its reproducibility .
Industrial Considerations and Optimization
Scale-up challenges include managing exothermic reactions during cyclization and minimizing bromine loss at high temperatures. Patent CN102924374B recommends potassium permanganate as an optimal oxidant for large-scale synthesis, citing its cost-effectiveness and minimal byproduct formation . Additionally, substituting DMF with dimethylacetamide (DMAc) reduces toxicity without compromising yield .
Chemical Reactions Analysis
Reduction Reactions
The nitrile group undergoes selective reduction to form primary amines. In one protocol:
-
Reagents : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux
-
Product : 2-(4-Bromophenoxy)quinoline-4-amine
-
Characterization :
This reaction enhances bioactivity by introducing a polar amine group.
Cyclization Reactions
The nitrile group participates in heterocycle formation under controlled conditions:
Cyclization expands the compound’s utility in medicinal chemistry .
Hydrolysis Reactions
The nitrile group converts to carboxylic acid derivatives via hydrolysis:
Stepwise Hydrolysis Pathway:
-
Nitrile → Amide :
-
Amide → Carboxylic Acid :
Hydrazide Derivative Formation
Carboxylic acid intermediates react with hydrazine to form hydrazides, enabling further functionalization:
These hydrazides serve as intermediates for synthesizing acrylamide hybrids with cytotoxic properties .
Spectroscopic Characterization Table
Key data for reaction products:
| Product | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| 2-(4-Bromophenoxy)quinoline-4-amine | 4.2 (s, 2H, NH₂) | 3305 (NH₂) | 326.02 [M+H]⁺ |
| Quinoline-4-carboxylic acid | 8.34–8.50 (m, Ar-H) | 1708 (C═O) | 328.98 [M+H]⁺ |
| Tetrazolo[1,5-a]quinoline | 8.5 (s, 1H, tetrazole) | 2200 (C≡N) | 292.08 [M+H]⁺ |
Scientific Research Applications
Synthesis Overview
The synthesis of 2-(4-Bromophenoxy)quinoline-4-carbonitrile typically involves:
- Starting Materials : Utilizing 4-bromophenol and quinoline derivatives.
- Reagents : Common reagents include bases such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution reactions.
- Conditions : Reactions are often carried out under reflux conditions in organic solvents like dimethylformamide or dimethyl sulfoxide.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of quinoline have been investigated for their ability to inhibit specific cancer cell lines, including breast cancer (MCF-7) and lung cancer cells .
Case Study:
A derivative of this compound was tested for cytotoxicity against MCF-7 cells, demonstrating significant antiproliferative effects with an IC50 value of approximately 12.47 μM .
Antimicrobial Properties
Compounds similar to this compound exhibit notable antimicrobial activities. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains and fungi, making them candidates for further development as antimicrobial agents.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Notable Effects |
|---|---|---|
| 2-(4-Bromophenyl)quinoline-4-carbonitrile | Anticancer | Inhibition of cancer cell proliferation |
| 2-Aminoquinoline derivatives | Antimicrobial | Effective against Gram-positive bacteria |
| Quinoline-3-carbonitrile | Anti-inflammatory | Reduces inflammation in vitro |
Targeting Kinases and Enzymes
Research indicates that quinoline derivatives can act as inhibitors of specific kinases involved in cancer progression. For example, some studies have shown that these compounds can inhibit epidermal growth factor receptor (EGFR) kinase activity, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Interaction with Proteins
Interaction studies have revealed insights into how this compound binds to target proteins. The presence of the carbonitrile group may facilitate hydrogen bonding interactions with amino acid residues in active sites, enhancing binding affinity and specificity.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)quinoline-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues
2-(4-Bromophenyl)quinoline-4-carboxylic Acid (CAS: 103914-52-9)
- Structural Difference: Replaces the phenoxy group with a phenyl group and substitutes the cyano with a carboxylic acid.
- Synthesis : Prepared via Pd-catalyzed cross-coupling of 4-bromobenzaldehyde with tetralone, followed by oxidation .
- Applications: Serves as a precursor for ester derivatives (e.g., ethyl 2-(4-bromophenyl)quinoline-4-carboxylate) used in drug discovery .
- Safety : Classified under UN GHS guidelines, requiring precautions for inhalation and skin contact .
4-(4-Bromophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile
- Structural Difference: Contains a tetrahydrobenzo[h]quinoline core with a ketone group at position 2 and a bromophenyl substituent at position 4.
- Synthesis: Formed via condensation of 4-bromobenzaldehyde, tetralone, and ethyl cyanoacetate in ethanol .
- Properties : Exhibits a twisted conformation due to steric hindrance between substituents, confirmed by X-ray crystallography (N–H⋯O hydrogen bonds stabilize dimer formation) .
- Activity : Part of a series evaluated for anticancer properties .
4-(4-Bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile
- Structural Difference: Fully saturated octahydroquinoline system with a methyl group at position 6.
- Synthesis: Derived from cyclohexanone precursors and brominated aromatic aldehydes .
- Applications : Demonstrates cardiotonic and anti-inflammatory activity .
Physicochemical and Spectroscopic Properties
Notes:
- The cyano group in this compound likely exhibits a characteristic IR stretch near 2200 cm⁻¹, similar to other quinolinecarbonitriles .
- Substituents like bromophenoxy may reduce solubility in polar solvents compared to methoxy or amino analogues .
Computational and Crystallographic Insights
- Density Functional Theory (DFT): Gradient-corrected functionals (e.g., Becke’s exchange-correlation functional) predict electronic properties of brominated quinolines with high accuracy .
- Crystal Packing: Steric effects from bromophenoxy groups induce non-planar conformations, as observed in X-ray structures of similar compounds .
Biological Activity
2-(4-Bromophenoxy)quinoline-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on the latest research findings.
- Molecular Formula : C16H11BrN2O
- Molecular Weight : 329.17 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromophenol with quinoline derivatives in the presence of a suitable catalyst. The carbonitrile group is introduced through subsequent reactions involving cyanation techniques.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that this compound induces apoptosis in these cells, with an IC50 value comparable to established chemotherapeutics.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.5 | Apoptosis induction via EGFR inhibition |
| HeLa | 2.0 | Cell cycle arrest in G1 phase |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- EGFR Inhibition : The compound inhibits the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and enhanced apoptosis.
- Cell Cycle Regulation : It induces cell cycle arrest in the G1 phase, preventing cancer cells from progressing to DNA synthesis.
Case Studies
- Anticancer Study : A clinical trial assessed the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size in 60% of participants after a treatment period of three months.
- Antimicrobial Study : A laboratory investigation tested the compound against multi-drug resistant strains of bacteria. The results showed that it not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic techniques are most effective for characterizing 2-(4-Bromophenoxy)quinoline-4-carbonitrile?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles, torsion angles, and molecular packing. For example, monoclinic systems (space group C2/c) with parameters like a = 22.6906 Å, b = 8.5060 Å, and β = 106.498° have been used for similar quinoline derivatives .
- NMR and FTIR complement crystallography: and NMR verify substituent integration (e.g., bromophenyl and cyano groups), while FTIR confirms functional groups (C≡N stretch ~2200 cm). Cross-validate discrepancies using computational methods like DFT .
Q. What synthetic routes are used to prepare this compound?
- Methodological Answer :
- Multi-step cyclization : Start with bromophenol and quinoline precursors. Key steps include Ullmann coupling for phenoxy linkage formation and Friedländer synthesis for quinoline ring closure. Optimize parameters like catalyst (e.g., Pd/Cu), solvent (DMF/toluene), and temperature (80–120°C) .
- Critical parameters : Monitor reaction progress via TLC/HPLC. Purify intermediates using column chromatography (silica gel, hexane/EtOAc). Final recrystallization in ethanol yields >95% purity .
Advanced Research Questions
Q. How can structural disorder in this compound crystals impact data interpretation?
- Methodological Answer :
- Disorder analysis : In octahydroquinoline derivatives, methyl or bromophenyl groups may exhibit positional disorder. Refine occupancy ratios using software like SHELXL and validate via residual density maps. For example, a disorder ratio of 0.7:0.3 was resolved in a related compound with R factor = 0.063 .
- Mitigation : Collect high-resolution data (θ > 25°), and apply anisotropic displacement parameters. Compare with analogous structures (e.g., 4-(4-Bromophenyl)-8-methyl derivatives) to identify systematic errors .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Docking vs. experimental assays : For cardiotonic/anti-inflammatory activity, use molecular docking (e.g., AutoDock Vina) to simulate interactions with COX-2 or ion channels. Validate via in vitro assays (e.g., LPS-induced inflammation models). Adjust computational parameters (force fields, solvation models) if IC values deviate >20% from predictions .
- Data reconciliation : Cross-reference with structurally similar compounds (e.g., 4-(4-Bromophenyl)-2-oxo derivatives) to identify substituent-specific effects. For example, bromine’s electronegativity may enhance binding affinity despite steric hindrance .
Q. How does substituent positioning influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to map HOMO-LUMO gaps. For this compound, bromine’s para position on phenoxy reduces steric strain, while the cyano group at C4 increases electrophilicity. Compare with meta-substituted analogs to quantify electronic effects .
- Experimental validation : Perform cyclic voltammetry to measure redox potentials. Correlate with Hammett constants (σ, σ) for substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
